molecular formula C3H7NO B8012654 (1S,2R)-2-aminocyclopropan-1-ol

(1S,2R)-2-aminocyclopropan-1-ol

Cat. No.: B8012654
M. Wt: 73.09 g/mol
InChI Key: BPRCXDKVLIAUTK-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-aminocyclopropan-1-ol: is a chiral compound with a cyclopropane ring substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-aminocyclopropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include steps for the separation and purification of the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-aminocyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

(1S,2R)-2-aminocyclopropan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • rac-(1R,2S)-2-aminocyclopropan-1-carboxylic acid
  • rac-(1R,2S)-2-aminocyclopentanol
  • rac-(1R,2S)-2-aminocyclobutanol

Comparison: (1S,2R)-2-aminocyclopropan-1-ol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(1S,2R)-2-aminocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRCXDKVLIAUTK-GBXIJSLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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